Lower Lipophilicity (XLogP3) Compared to N-Cyclopentyl and N-Benzyl Analogs
The target compound displays an XLogP3-AA value of 1.4, which is 1.2 to 2.1 log units lower than two close analogs that substitute the N-methylsulfonyl group with more hydrophobic N-alkyl or N-aryl moieties [1][2]. Lower lipophilicity correlates with reduced non-specific binding and improved aqueous solubility, factors that matter for in vitro assay reproducibility and for selecting leads with favorable CNS or oral drug-like profiles [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 (PubChem computed) |
| Comparator Or Baseline | N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide: XLogP3 ~2.9 (computed); N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide: XLogP3 ~3.5 (computed) [2] |
| Quantified Difference | ΔXLogP3 = -1.5 to -2.1 units versus the two comparators |
| Conditions | XLogP3-AA algorithm as implemented in PubChem (release 2025.09.15) |
Why This Matters
A 1.5–2.1 unit lower XLogP3 moves the compound closer to the CNS multiparameter optimization (MPO) sweet spot (logP 1–3), making it a more attractive starting point for neuroscience programs than the higher-logP analogs.
- [1] PubChem Compound Summary for CID 49688258. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summaries for N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-fluorophenoxy)acetamide and N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide. National Center for Biotechnology Information. Accessed April 2026. View Source
